4-Bromo-1,5-dimethyl-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide
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Overview
Description
4-Bromo-1,5-dimethyl-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a bromine atom, multiple methyl groups, and a thieno[2,3-D]pyrimidin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,5-dimethyl-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of palladium catalysts and specific reagents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The bromine atom and other functional groups play a crucial role in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromopyrazole
- 1,5-Dimethylpyrazole
- Thieno[2,3-D]pyrimidin derivatives
Uniqueness
4-Bromo-1,5-dimethyl-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H16BrN5O2S |
---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
4-bromo-1,5-dimethyl-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H16BrN5O2S/c1-6-8(3)24-14-10(6)15(23)21(9(4)17-14)19-13(22)12-11(16)7(2)20(5)18-12/h1-5H3,(H,19,22) |
InChI Key |
PVOJZBRIKXYSFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)C)NC(=O)C3=NN(C(=C3Br)C)C)C |
Origin of Product |
United States |
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